molecular formula C8H8N2O3 B12641628 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid

Cat. No.: B12641628
M. Wt: 180.16 g/mol
InChI Key: QINANBDMIIDBJN-YFHOEESVSA-N
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Description

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a hydroxyimino group (-NOH) at position 2 and a 4-pyridyl ring at position 2. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules, particularly those targeting enzymes or receptors with aromatic and acidic recognition sites .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)7(10-13)5-6-1-3-9-4-2-6/h1-4,13H,5H2,(H,11,12)/b10-7-

InChI Key

QINANBDMIIDBJN-YFHOEESVSA-N

Isomeric SMILES

C1=CN=CC=C1C/C(=N/O)/C(=O)O

Canonical SMILES

C1=CN=CC=C1CC(=NO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid typically involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to a nitro group.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 2-(Nitro)-3-(4-pyridyl)propanoic acid

    Reduction: 2-(Amino)-3-(4-pyridyl)propanoic acid

    Substitution: Various halogenated derivatives of the original compound

Scientific Research Applications

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the pyridyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Aromatic Ring Variations
  • Pyridyl vs. Phenyl Substitution: Boc-3-(4-pyridyl)-D-Ala-OH (): Replaces the hydroxyimino group with a Boc-protected amino group. The pyridyl ring enhances water solubility compared to phenyl analogues due to its polarizable nitrogen atom. (E)-3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic Acid (): Substitutes the pyridyl ring with a bromo-hydroxyphenyl group. The electron-withdrawing bromo group increases acidity (pKa ~2.5) compared to the pyridyl variant (estimated pKa ~3.2). The hydroxyl group enables additional hydrogen bonding, enhancing binding to biological targets like histone deacetylases (HDACs) .
(b) Functional Group Modifications
  • Hydroxyimino vs. Amino Groups: 2-Amino-3-(4-hydroxyphenyl)propanoic Acid (Tyrosine derivative, ): Replaces the hydroxyimino group with an amino (-NH2) group. This modification abolishes tautomerism but introduces a protonatable site, increasing solubility at physiological pH. Tyrosine derivatives are critical in enzyme catalysis (e.g., kinases), whereas hydroxyimino analogues may act as inhibitors due to their rigid conformation . 2-(2-Furoylamino)-3-(4-hydroxyphenyl)propanoic Acid (): Incorporates a furoylamino group instead of hydroxyimino. However, the lack of the hydroxyimino group reduces redox activity .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Water) pKa (COOH) Key Functional Groups Reference
2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid* >150 (estimated) Moderate ~3.2 -NOH, pyridyl, COOH -
(E)-3-(3-Bromo-4-hydroxyphenyl)-2-(hydroxyimino)propanoic acid Not reported Low ~2.5 -NOH, Br, -OH, COOH
Boc-3-(4-pyridyl)-D-Ala-OH Not reported High ~4.1 -NHBoc, pyridyl, COOH
3-(4-Hydroxy-3-methoxyphenyl)-propanoic acid Not reported High ~4.3 -OCH3, -OH, COOH

*Hypothetical data inferred from analogues.

Biological Activity

2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a hydroxylamine functional group and a pyridine moiety, which are known for their roles in various biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid
  • Molecular Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol

The biological activity of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including those involved in cancer progression and inflammatory responses.
  • Antioxidant Activity : It may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Anticancer Activity

Research indicates that 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Effect Observed
A549 (Lung)1550% reduction in viability
MCF-7 (Breast)20Induction of apoptosis
HeLa (Cervical)25Cell cycle arrest

These findings suggest that the compound's structure allows it to interfere with critical cellular processes necessary for cancer cell survival and proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

  • In Vivo Studies : A recent study investigated the efficacy of 2-(Hydroxyimino)-3-(4-pyridyl)propanoic acid in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent.
  • Combination Therapy : Another study explored the effects of combining this compound with standard chemotherapy agents. The results indicated that co-administration enhanced the cytotoxic effects on cancer cells, highlighting its potential role in combination therapies.

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